
LEVOCABASTINE HYDROCHLORIDE
Structure
3D Structure of Parent
Propriétés
Formule moléculaire |
C26H30ClFN2O2 |
---|---|
Poids moléculaire |
457 g/mol |
Nom IUPAC |
(3R,4S)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C26H29FN2O2.ClH/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20;/h2-10,19,23H,11-17H2,1H3,(H,30,31);1H/t19-,23?,25?,26-;/m0./s1 |
Clé InChI |
OICFWWJHIMKBCD-SIVZACIGSA-N |
SMILES isomérique |
C[C@H]1CN(CC[C@]1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl |
SMILES canonique |
CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl |
Pictogrammes |
Irritant |
Synonymes |
1-(4-cyano-4-(4-fluorophenyl)cyclohexyl)-3-methyl-4-phenyl-4-piperidinecarboxylic acid Bilina lévophta levocabastine levocabastine hydrochloride levophta livocab livostin |
Origine du produit |
United States |
Description
Historical Context of Discovery and Early Characterization
Levocabastine (B1674950) was first discovered at Janssen Pharmaceutica in 1979. drugbank.comnih.govwikipedia.orgdrugbank.comresearchgate.net The development of this compound was part of a broader research effort into potent and selective H1-receptor antagonists. capes.gov.br The initial synthesis and pharmacological evaluation distinguished levocabastine as the most potent stereoisomer of the four racemates of 1-[cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid that were created and studied. capes.gov.br This early work established its foundation as a second-generation H1-receptor antagonist. wikipedia.orgdrugbank.com The research highlighted its high potency and selectivity, setting it apart from other antihistamines available at the time. capes.gov.brnih.gov
Chemical Identity and Structural Features
Levocabastine hydrochloride is the salt form of levocabastine. nih.gov It is a white or almost white crystalline powder. actascientific.com The compound is practically insoluble in water and sparingly soluble in methanol. actascientific.com
Identifier | Value |
IUPAC Name | (3S,4R)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid hydrochloride cymitquimica.com |
Chemical Formula | C26H29FN2O2 · HCl cymitquimica.com |
Molecular Weight | 456.98 g/mol biosynth.com |
CAS Number | 79547-78-7 cymitquimica.com |
Chemically, levocabastine is classified as a synthetic piperidine (B6355638) derivative. nih.govnih.govdrugfuture.comcymitquimica.com Its core structure features a piperidine ring, which is fundamental to its pharmacological activity. cymitquimica.com The molecule's specific three-dimensional arrangement, particularly its stereochemistry as the (3S,4R) isomer, is crucial for its high-affinity binding to its target receptors. capes.gov.brcymitquimica.com
Significance in Receptor Pharmacology Research
Beyond its well-known role as an antihistamine, levocabastine has proven to be an invaluable tool in the field of receptor pharmacology. wikipedia.org Its high specificity for certain receptors has allowed researchers to dissect complex signaling pathways.
A significant application of levocabastine in research is its function as a selective antagonist for the neurotensin (B549771) receptor subtype 2 (NTS2). wikipedia.orgmedchemexpress.comnih.gov The existence of multiple neurotensin receptors was first suggested by the identification of two distinct binding sites in rat brain membranes. jneurosci.org Levocabastine was instrumental in this research as it was found to inhibit neurotensin binding to the low-affinity sites without affecting the high-affinity, levocabastine-insensitive sites (later identified as NTS1). jneurosci.orgpnas.orgjneurosci.org
This selectivity made levocabastine the first drug used to characterize the different neurotensin subtypes, solidifying its role as a critical pharmacological tool. wikipedia.org Research demonstrated that levocabastine binds with high affinity to the NTS2 receptor, with a reported Ki (inhibition constant) of 17 nM for the mouse NTS2 receptor. medchemexpress.com Studies using levocabastine have helped to elucidate the distinct pharmacological profiles and signaling pathways of NTS1 and NTS2 receptors. jneurosci.orgnih.gov For instance, research on cloned mouse NTS2 receptors expressed in cell lines confirmed that levocabastine could inhibit the binding of radiolabeled neurotensin with an IC50 of 1-2 nM, a potency comparable to neurotensin itself. jneurosci.org This has enabled further investigation into the physiological roles of the NTS2 receptor, including its involvement in nitric oxide synthesis and mitochondrial function in the brain. nih.gov
Synthetic Chemistry and Process Development of Levocabastine Hydrochloride
Established Synthetic Pathways
Overview of Previously Reported Procedures
Initial synthetic routes to levocabastine (B1674950) hydrochloride have been documented, providing the foundational chemistry for its production. nih.gov A key strategy in these earlier methods involved the synthesis of a crucial piperidine (B6355638) intermediate, which was then coupled with a cyclohexanone (B45756) derivative. mdpi.comresearchgate.net However, these processes were often hampered by significant drawbacks, particularly for large-scale industrial production.
Advancements in Practical and Sustainable Synthesis
In response to the limitations of earlier methods, significant research efforts have been directed towards developing more efficient, cost-effective, and environmentally friendly synthetic routes for levocabastine hydrochloride. These advancements have focused on key areas of the synthesis, from the preparation of optically pure intermediates to improved deprotection methods.
Development of Efficient and Optically Pure Preparations
The enhanced efficiency is largely attributed to a revised strategy for obtaining the optically pure key intermediate. mdpi.com By starting with a commercially available and optically pure epoxide, the problematic and low-yielding chiral resolution step of earlier syntheses is entirely circumvented. mdpi.com This strategic choice of starting material sets the stage for a more efficient and economically viable production process.
Innovations in Key Intermediate Synthesis
The synthesis of the key intermediates has been a focal point of innovation. The newer, more practical synthesis of this compound still relies on critical intermediates, but the methods for their preparation have been significantly improved. mdpi.comresearchgate.net
The cornerstone of the advanced synthesis is the preparation of the optically active piperidine intermediate without resorting to chiral resolution. mdpi.comnih.gov This is achieved by utilizing an optically pure epoxide as the starting material. mdpi.com The synthesis of the key intermediate, (3S,4R)-benzyl-3-methyl-4-phenyl-1-tosylpiperidine-4-carboxylate, from this epoxide proceeds through a series of steps that maintain stereochemical integrity. mdpi.com This method avoids the significant yield loss associated with separating diastereomers, a major drawback of the previous synthetic routes. mdpi.com
Improved Detosylation Methodologies
The removal of the tosyl protecting group from the piperidine intermediate is another critical step that has seen significant improvement. The original electrolytic detosylation method, while effective, presented practical challenges for industrial-scale production due to the need for specialized equipment. mdpi.com
Extensive research into alternative detosylation methods has been conducted to find a more convenient and economical process. researchgate.net Various reagents and conditions were explored, as detailed in the table below.
Entry | Reagent | Conditions | Result |
---|---|---|---|
1 | TBAF | - | No desired product |
2 | Thiophenol | - | No desired product |
3 | Trimethylsilane | - | No desired product |
4 | Potassium diphenylphosphide | THF, -40 °C | Successful deprotection |
Ultimately, the use of 0.5 M potassium diphenylphosphide solution in THF at -40 °C proved to be a successful and more practical alternative to electrolysis for the detosylation step, yielding the desired piperidine intermediate in good yield. nih.gov This innovation replaces a cumbersome and equipment-intensive process with a more conventional and scalable chemical method. mdpi.com
Further advancements have also been made in the reductive amination step. Instead of an expensive platinum catalyst, the coupling of the detosylated piperidine intermediate with the cyclohexanone derivative is effectively achieved using sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). mdpi.com This change not only reduces costs but also provides the desired product in high yield and diastereomeric purity after recrystallization. mdpi.com
Chromatographic Purification Avoidance Strategies
In the synthesis of this compound, significant advancements have been made to develop practical and sustainable methods that circumvent the need for chromatographic purification. nih.gov Such strategies are crucial for industrial-scale production, enhancing efficiency and reducing costs. A key approach involves the strategic preparation of an optically pure key intermediate without resorting to chiral resolution techniques. nih.govnih.gov
This improved process successfully yields this compound with a purity greater than 99.5% without any chromatographic steps. nih.govnih.govexlibrisgroup.com The high optical purity is primarily achieved through a simple recrystallization of a critical intermediate. nih.gov The synthesis begins with a commercially available and optically pure epoxide, ensuring the desired stereochemistry from the outset. nih.gov
One of the pivotal moments in the synthesis is the diastereomeric resolution of intermediate acid 13 , which is achieved via esterification and subsequent recrystallization to isolate the desired diastereomer 5 with over 99% purity. This circumvents the need for chromatographic separation of diastereomers, a common bottleneck in similar synthetic routes.
Yield Optimization in Synthesis Processes
A critical area of improvement was the reductive amination step, which involves coupling piperidine 6 with cyclohexanone 7 . nih.gov Historically, this transformation utilized an expensive platinum catalyst. nih.gov Modern optimization has replaced this with the more economical and convenient reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃). nih.gov This change not only reduces cost but also significantly boosts the yield of the resulting amine 8 to 95.5%. Subsequent recrystallization of amine 8 allows for its isolation with over 99.9% purity at a 74% yield.
Another key optimization was replacing the deprotection of intermediate 5 by electrolysis with a more effective detosylation method. nih.gov The final step, a hydrogenolysis reaction to deprotect the benzyl (B1604629) ester 8 , followed by conversion to the hydrochloride salt, proceeds efficiently to yield the final product with greater than 99.9% optical purity.
Table 1: Comparison of Synthetic Methods for this compound
Reaction Step | Historical Method | Contemporary Optimized Method | Yield/Purity |
---|---|---|---|
Reductive Amination | Use of expensive platinum catalyst. nih.gov | Use of inexpensive sodium triacetoxyborohydride (NaBH(OAc)₃). nih.gov | 95.5% yield of amine 8 . |
Purification | Required chromatographic purification. nih.gov | Avoided chromatography through strategic recrystallization. nih.govnih.gov | >99.5% final product purity. nih.gov |
Overall Yield | Not specified, but implied to be lower. | Nine-step process from optically pure epoxide. nih.gov | 14.2% overall yield. nih.govnih.gov |
Analysis of Synthetic Impurities and Related Compounds
The analysis of synthetic impurities is a critical aspect of quality control in the production of this compound. Several related substances and potential impurities have been identified and are monitored during the manufacturing process. These are often designated as impurities A, B, C, and D in pharmacopeial methods. researchgate.netsynzeal.compharmaffiliates.com
An ion-pair High-Performance Liquid Chromatography (HPLC) method has been developed for the simultaneous determination of Levocabastine and its related substances A, B, and C. researchgate.net This method demonstrates good sensitivity, reliability, and accuracy for quantifying these compounds. researchgate.net The analysis is typically performed on an ODS column with a mobile phase consisting of acetonitrile (B52724) and tetrabutylammonium (B224687) hydrogen sulfate, with UV detection at 220 nm. researchgate.net
Table 2: Analytical Data for Levocabastine and Related Impurities by HPLC
Compound | Linear Range | Correlation Coefficient (r) | Detection Limit (ng) |
---|---|---|---|
This compound | 0.524–20.96 µg | 0.9999 | 1.896 |
Impurity A | 9.64–192.8 ng | 0.9998 | 1.928 |
Impurity B | 10.32–206.4 ng | 0.9996 | 2.064 |
Impurity C | 10.44–208.8 ng | 0.9997 | 2.088 |
Source: Data from a study on the determination of levocabastine and related substances by ion pair HPLC. researchgate.net
The chemical structures of some of these impurities have been characterized. For instance, this compound EP Impurity A is identified as (3S,4R)-1-(Cis-4-Cyano-4-phenylcyclohexyl)-3-methyl-4-phenylpiperidine-4-carboxylic acid. synzeal.com
Table 3: Identified Impurities and Related Compounds of this compound
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Reference |
---|---|---|---|
This compound EP Impurity A | C₂₆H₃₀N₂O₂ | 402.54 | synzeal.compharmaffiliates.com |
This compound Impurity B | C₂₆H₂₉FN₂O₂ | 420.52 | simsonpharma.com |
This compound EP Impurity D | C₂₅H₂₇FN₂O₂ | 406.5 | pharmaffiliates.com |
This compound Impurity L | C₂₆H₂₉FN₂O₃ | 436.53 | pharmaffiliates.com |
Molecular and Cellular Mechanism of Action
Histamine (B1213489) H1 Receptor Antagonism
The principal mechanism underlying the antiallergic effects of levocabastine (B1674950) hydrochloride is its potent and selective antagonism of the histamine H1 receptor. patsnap.com This action effectively mitigates the symptoms associated with allergic reactions.
Potent and Selective H1 Receptor Binding
Levocabastine is a highly potent and selective antagonist of the histamine H1-receptor. nih.gov Its high affinity for H1 receptors ensures that it can effectively counteract the effects of histamine without significantly impacting other receptor systems, which contributes to a favorable side-effect profile. patsnap.com This selectivity is a key characteristic of second-generation antihistamines. The topical application of levocabastine, such as in eye drops or nasal sprays, allows for direct action at the site of the allergic reaction, providing rapid relief with minimal systemic absorption. nih.gov
Competitive Inhibition of Histamine Binding to Effector Cells
Levocabastine hydrochloride functions as a competitive antagonist at H1-receptor sites on effector cells. drugbank.comncats.io This means that it reversibly binds to the same site as histamine on the H1 receptor, thereby preventing histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms. patsnap.comncats.io By competing with histamine, levocabastine effectively prevents, but does not reverse, the responses mediated by histamine alone. ncats.io Studies have demonstrated that pretreatment with levocabastine dose-dependently reduces the contractile response to histamine. nih.gov
Modulation of Histamine-Mediated Signaling Pathways
Upon binding to H1 receptors, histamine activates a cascade of intracellular events that result in the classic symptoms of an allergic reaction, such as itching, vasodilation, and increased vascular permeability. patsnap.com Levocabastine, by blocking the binding of histamine to its receptors, prevents the activation of these downstream signaling pathways. patsnap.com For instance, it has been shown to prevent the increase in vascular permeability of the nasal mucosa induced by histamine. elsevierpure.com Furthermore, levocabastine has been found to inhibit the increased nasal reactivity to histamine following an allergen provocation. guidetopharmacology.org While it primarily acts as an H1-receptor antagonist, some research suggests it may have effects beyond simple receptor blockade, such as inhibiting the influx of inflammatory cells. guidetopharmacology.org However, it does not appear to influence the allergen-induced release of histamine from leukocytes. nih.gov
Neurotensin (B549771) Receptor (NTR2) Interactions
In addition to its well-established role as a histamine H1 receptor antagonist, levocabastine has been identified as a potent and selective ligand for the neurotensin receptor subtype 2 (NTR2). wikipedia.org
Selective Antagonism and Partial Inverse Agonism of NTR2
Levocabastine binds to the G protein-coupled neurotensin receptor 2 (NTR2), but not the neurotensin receptor 1 (NTR1). ncats.io At the NTR2, it behaves as a weak partial inverse agonist. ncats.io Inverse agonism implies that it can reduce the basal activity of the receptor in the absence of an agonist. Research has shown that levocabastine acts as a potent antagonist at the NTR2. guidetopharmacology.org In some experimental systems, such as Xenopus oocytes expressing the receptor, levocabastine has been observed to act as an agonist. nih.gov
The binding affinity of levocabastine for the NTR2 is significant, with studies reporting IC50 values in the low nanomolar range. For instance, in membranes from COS-7 cells transfected with the mouse NTR2, levocabastine inhibited the binding of a radiolabeled neurotensin analog with an IC50 of 1–2 nM. nih.gov
Implications for Neurotensin Subtype Characterization
The discovery of levocabastine's selective binding to a subpopulation of neurotensin receptors was a pivotal moment in the characterization of neurotensin receptor subtypes. wikipedia.orgiiab.me Before this finding, neurotensin receptors were considered a homogeneous population. Levocabastine was the first compound identified that could discriminate between different neurotensin binding sites, leading to the classification of the high-affinity, levocabastine-insensitive NTR1 and the low-affinity, levocabastine-sensitive NTR2. nih.goviiab.me This has made levocabastine an invaluable pharmacological tool for researchers studying the distinct physiological roles of the different neurotensin receptor subtypes. wikipedia.orgiiab.me
Parameter | Value | Receptor |
IC50 | 1–2 nM | Mouse NTR2 |
Integrin Modulation and Cell Adhesion Inhibition
Levocabastine has been shown to interfere with the crucial processes of immune cell adhesion and infiltration into inflamed tissues by modulating the function of specific integrins and their ligands.
VLA-4 (α4β1 Integrin) Antagonism
Levocabastine acts as an antagonist of the Very Late Antigen-4 (VLA-4), also known as α4β1 integrin. This adhesion molecule is expressed on the surface of various leukocytes, including eosinophils, lymphocytes, and monocytes, and plays a critical role in their recruitment to sites of allergic inflammation. In a scintillation proximity assay, levocabastine was shown to displace ¹²⁵I-fibronectin binding to human integrin α4β1, with a reported IC₅₀ value of 406 µM. Further evidence of its VLA-4 antagonism comes from flow cytometry analysis, where levocabastine antagonized the binding of a primary antibody to the α4 integrin subunit on the surface of Jurkat cells, a human T lymphocyte cell line. This interaction prevents the binding of VLA-4 to its ligands, thereby interfering with subsequent cell adhesion processes.
Inhibition of Eosinophil Adhesion and Infiltration in vitro
A direct consequence of its VLA-4 antagonism is the inhibition of eosinophil adhesion. Eosinophils are key effector cells in allergic reactions, and their accumulation in tissues is mediated by the interaction of VLA-4 with its ligands on endothelial cells. In vitro studies have demonstrated that levocabastine effectively prevents the adhesion of eosinophils to fibronectin and human umbilical vascular endothelial cells (HUVEC). This inhibition of adhesion is a critical mechanism underlying its anti-inflammatory effects, as it limits the infiltration of eosinophils into conjunctival and nasal tissues during an allergic response.
Effects on VCAM-1 Mediated Cell Adhesion in vitro
Vascular cell adhesion molecule-1 (VCAM-1) is a primary ligand for VLA-4, and their interaction is a pivotal step in the firm adhesion of leukocytes to the vascular endothelium. Levocabastine has been shown to disrupt this interaction. In studies using the human eosinophilic cell line EoL-1, levocabastine effectively blocked the adhesion of these cells to VCAM-1. The IC₅₀ value for this inhibition was determined to be 772 µM. By interfering with VCAM-1 mediated adhesion, levocabastine further contributes to the reduction of eosinophil accumulation at inflammatory sites.
Table 1: In Vitro Inhibitory Concentrations of Levocabastine on Adhesion Molecules
Parameter | Assay/Cell Line | Inhibitory Concentration (IC₅₀) |
---|---|---|
¹²⁵I-Fibronectin displacement from α4β1 | Scintillation Proximity Assay | 406 µM |
Adhesion of EoL-1 cells to VCAM-1 | Cell Adhesion Assay | 772 µM |
Reduction of ICAM-1 Expression on Epithelial Cells in vitro
Intercellular Adhesion Molecule-1 (ICAM-1) is another important adhesion molecule that is upregulated on epithelial cells during allergic inflammation and facilitates the recruitment of inflammatory cells. Levocabastine has demonstrated a direct effect on the expression of ICAM-1. In vitro studies using a continuously cultured differentiated epithelial cell line (WK) showed that levocabastine, at a concentration of 2 x 10⁻⁵ M, was able to down-regulate the basal expression of ICAM-1. nih.gov This effect appears to be, at least in part, a direct action of the drug on epithelial cells, independent of its H1-receptor antagonism. nih.gov This reduction in ICAM-1 expression can diminish the capacity of epithelial surfaces to bind and recruit inflammatory leukocytes. nih.gov
Influence on Inflammatory Mediator Release and Cell Chemotaxis
In addition to its effects on cell adhesion, levocabastine also modulates the release of certain chemical mediators involved in the allergic response.
Inhibition of Chemical Mediator Release from Mast Cells
While levocabastine is a potent histamine H1-receptor antagonist, its direct effect on the release of mediators from mast cells is more selective and concentration-dependent. In vitro studies have shown that levocabastine does not significantly influence allergen-induced histamine release from leukocytes at therapeutically relevant concentrations. However, at high concentrations (10⁻⁴ and 10⁻³ M), it has been observed to cause histamine release from both human leukocytes and guinea pig airway smooth muscle tissues.
Conversely, levocabastine has been shown to inhibit the release of other important inflammatory mediators. In studies using actively sensitized guinea pig lung fragments, levocabastine dose-dependently inhibited the antigen-induced release of leukotriene C4. A significant inhibitory effect was observed at a concentration of 10⁻⁴ M. However, in the same experimental model, levocabastine had no effect on the release of leukotriene E4 or thromboxane (B8750289) B2. This suggests a specific inhibitory action on the synthesis or release of certain leukotrienes, which are potent bronchoconstrictors and pro-inflammatory molecules.
Table 2: Effect of Levocabastine on Mediator Release in vitro
Mediator | Cell/Tissue Type | Effect | Effective Concentration |
---|---|---|---|
Histamine (allergen-induced) | Human Leukocytes | No significant inhibition | Therapeutic concentrations |
Histamine | Human Leukocytes, Guinea Pig Airway Tissue | Release | 10⁻⁴ M and 10⁻³ M |
Leukotriene C4 | Guinea Pig Lung Fragments | Inhibition | 10⁻⁴ M |
Leukotriene E4 | Guinea Pig Lung Fragments | No effect | Not Applicable |
Thromboxane B2 | Guinea Pig Lung Fragments | No effect | Not Applicable |
Suppression of Polymorphonuclear Leukocyte and Eosinophil Chemotaxis
This compound, beyond its primary role as a histamine H1-receptor antagonist, exhibits inhibitory effects on the chemotaxis of polymorphonuclear leukocytes (PMNs), commonly known as neutrophils, and eosinophils. This suppression of directed cell movement to sites of inflammation is a key component of its anti-inflammatory properties, contributing to its efficacy in managing allergic conditions. The mechanisms underlying this action involve the modulation of cellular adhesion processes, which are critical for the migration of these immune cells from the bloodstream into tissues.
Research has demonstrated that levocabastine can significantly reduce the infiltration of these inflammatory cells in response to allergic triggers. In vivo studies have substantiated this effect, showing a notable decrease in the presence of both neutrophils and eosinophils at the site of allergic inflammation following treatment with levocabastine. This reduction in cellular recruitment is statistically significant (p < 0.002) and points to a direct or indirect interference with the chemotactic pathways that govern the movement of these granulocytes.
The inhibitory action of levocabastine on eosinophil chemotaxis is particularly well-documented through in vitro studies. The migration of eosinophils is heavily dependent on the interaction between integrins on their surface and adhesion molecules on endothelial cells. Levocabastine has been shown to interfere with these critical interactions. Specifically, it has an inhibitory effect on the function of Very Late Antigen-4 (VLA-4), an integrin expressed on eosinophils. By hindering the binding of VLA-4 to its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), on the vascular endothelium, levocabastine effectively reduces the adhesion and subsequent migration of eosinophils into inflamed tissues.
The following data tables summarize key findings from in vitro research on the inhibitory effects of this compound on eosinophil adhesion and integrin binding, which are integral to the process of chemotaxis.
In Vitro Effects of this compound on Eosinophil Function
Table 1: Inhibition of EoL-1 Cell Adhesion to VCAM-1
Compound | IC₅₀ (µM) | Cell Line | Description |
This compound | 772 | EoL-1 (human eosinophilic cell line) | This table displays the half-maximal inhibitory concentration (IC₅₀) of this compound required to block the adhesion of EoL-1 cells to Vascular Cell Adhesion Molecule-1 (VCAM-1). |
Table 2: Displacement of ¹²⁵I-Fibronectin Binding to VLA-4
Compound | IC₅₀ (µM) | Target | Description |
This compound | 585 | Very Late Antigen-4 (VLA-4) | This table shows the IC₅₀ value for this compound in displacing radiolabeled fibronectin from binding to the VLA-4 integrin, indicating a direct interaction with this key adhesion molecule. |
Preclinical Pharmacological and Toxicological Research Non Human
In vitro Pharmacological Characterization
The in vitro profile of levocabastine (B1674950) hydrochloride reveals a compound with high specificity for its primary target, predictable behavior in isolated tissues, and a favorable safety profile concerning mast cell degranulation and plasma protein interactions.
Levocabastine is distinguished by its high degree of selectivity for the histamine (B1213489) H1-receptor. researchgate.netnih.govnih.gov Biochemical assays have demonstrated that its affinity for the H1-receptor is significantly greater than for other receptor types, including other histamine receptor subtypes (H2, H3), as well as adrenergic, serotonergic, and muscarinic receptors. acs.org This selectivity is a key characteristic of second-generation antihistamines, contributing to a reduction in off-target effects. sci-hub.se
One study reported that levocabastine is approximately 600-fold more selective for H1 receptors compared to a panel of other receptors and ion channels. While specific affinity constants (Ki) across a broad spectrum of receptors are not always consolidated in single reports, the available data consistently underscore its primary action as an H1-receptor antagonist. In addition to its primary target, levocabastine has also been shown to be a selective, high-affinity antagonist for the neurotensin (B549771) receptor subtype 2 (NTR2).
Table 1: Receptor Binding Profile of Levocabastine
Receptor/Target | Binding Affinity/Activity | Source(s) |
---|---|---|
Histamine H1 | High affinity, potent and selective antagonist | researchgate.netnih.govnih.gov |
Histamine H2 | Low affinity | acs.org |
Histamine H3 | Low affinity | acs.org |
Histamine H4 | Modest binding affinity, functional antagonist | tandfonline.com |
Adrenergic Receptors | Weak affinity | e-lactancia.org |
Serotonergic Receptors | Weak affinity | e-lactancia.org |
Muscarinic Receptors | Weak affinity | e-lactancia.org |
This table is based on available preclinical data and is for informational purposes only.
In isolated tissue preparations, levocabastine has been shown to effectively antagonize histamine-induced smooth muscle contractions. In studies using guinea pig trachea, pretreatment with levocabastine dose-dependently reduces the contractile response to histamine, demonstrating a competitive and irreversible antagonism at the H1 receptor. nih.gov This indicates that levocabastine effectively blocks the action of histamine on the airway smooth muscle.
Similarly, in the guinea pig ileum, a standard model for assessing H1-receptor antagonism, levocabastine inhibits histamine-induced contractions. researchgate.net The response is characterized by a shift in the concentration-response curve to histamine, consistent with competitive antagonism. researchgate.net
Table 2: Effect of Levocabastine on Histamine-Induced Contractions in Isolated Guinea Pig Tissues
Tissue | Effect of Levocabastine | Mechanism | Source(s) |
---|---|---|---|
Trachea | Dose-dependent decrease in contractile response to histamine | Competitive and irreversible H1-receptor antagonism | nih.gov |
This table summarizes the observed effects in preclinical isolated tissue models.
A crucial aspect of the preclinical safety assessment of an anti-allergic compound is its potential to induce histamine release from mast cells, which could paradoxically trigger or exacerbate allergic symptoms. Studies on rat peritoneal mast cells have shown that levocabastine does not induce histamine release at concentrations relevant to its therapeutic use. nih.gov However, at very high concentrations (10⁻⁴ and 10⁻³ M), some histamine release from both healthy volunteer leukocytes and guinea pig airway smooth muscle tissues has been observed. nih.gov This effect at supra-pharmacological concentrations is not considered to be a significant factor in its clinical application.
In vitro studies have determined that the plasma protein binding of levocabastine is approximately 55%. researchgate.netmdpi.com The primary binding protein in the plasma is albumin. researchgate.netmdpi.com This moderate level of binding means that a significant fraction of the drug remains unbound and is available to exert its pharmacological effect.
The potential for drug interactions due to displacement from plasma protein binding sites is considered to be negligible. mdpi.com While the binding of basic drugs like levocabastine can be influenced by pH, with binding generally decreasing as pH decreases, specific quantitative data on the pH dependency of levocabastine binding is not extensively detailed in the reviewed literature. nih.govnih.govnih.gov
Animal Model Studies of Allergic Responses
The efficacy of levocabastine in mitigating allergic reactions has been substantiated in various animal models, which simulate aspects of human allergic conditions.
Levocabastine has demonstrated potent and long-lasting protective effects against histamine-mediated responses in both rats and guinea pigs. In rats, oral administration of levocabastine at a dose of 0.0015 mg/kg provided protection against compound 48/80-induced anaphylactic shock for at least 16 hours. pharmacologydiscoveryservices.com Compound 48/80 is a potent inducer of histamine release from mast cells. At similar and slightly higher doses, levocabastine also effectively inhibited histamine-induced skin reactions and passive cutaneous anaphylactic (PCA) reactions. pharmacologydiscoveryservices.com The PCA model is a classic in vivo assay for evaluating the activity of anti-allergic drugs. portico.orgatsjournals.org
In guinea pigs, levocabastine has been shown to be effective in models of allergic conjunctivitis and rhinitis, where it prevents the increase in vascular permeability caused by histamine instillation. atsjournals.orgnih.gov It also shows inhibitory effects on histamine-induced bronchospasm, a key feature of allergic asthma.
Table 3: Efficacy of Levocabastine in Rodent Models of Allergic Response
Animal Model | Allergic Challenge | Effect of Levocabastine | Quantitative Data (if available) | Source(s) |
---|---|---|---|---|
Rat | Compound 48/80-induced anaphylactic shock | Protection from shock | Oral ED50: 0.0015 mg/kg | pharmacologydiscoveryservices.com |
Rat | Histamine-induced skin reactions | Inhibition | - | pharmacologydiscoveryservices.com |
Rat | Passive Cutaneous Anaphylaxis (PCA) | Inhibition | - | pharmacologydiscoveryservices.comportico.org |
Guinea Pig | Allergen-induced conjunctivitis | Reduction of symptoms | - | atsjournals.org |
This table provides a summary of the in vivo efficacy of levocabastine in preclinical models.
Attenuation of Antigen-Induced Reactions in Allergy Models
Levocabastine has demonstrated the ability to inhibit conjunctivitis induced by both histamine and antigens in various preclinical allergy models. nih.govdrugbank.com Research indicates that the compound moderately inhibits the release of histamine from guinea pig conjunctiva following antigen-antibody reactions. nih.gov In models of allergic rhinitis, levocabastine has been shown to reduce symptoms triggered by histamine, substance P, and specific antigens. nih.gov
Studies have explored its efficacy in comparison to other anti-allergic agents. For instance, in a guinea pig model of ocular active anaphylaxis, while active treatments including levocabastine reduced vascular leakage, ketotifen (B1218977) was found to be more effective in diminishing conjunctival edema and vascular permeability in both eyelids and eyeballs. researchgate.net Similarly, in a rat model of ocular immediate hypersensitivity, ketotifen showed greater efficacy in reducing vascular permeability in the eyelids compared to levocabastine. researchgate.net
Further research in guinea pig models of allergic conjunctivitis has shown that olopatadine (B1677272) hydrochloride suppressed ocular itching more effectively than levocabastine hydrochloride. dovepress.com In a conjunctival allergen challenge model, emedastine (B1214569) was also found to be significantly more effective than levocabastine in alleviating ocular itching. researchgate.net However, levocabastine's ability to reduce eosinophil numbers in conjunctival tissue has been noted. nih.gov
Impact on Vascular Permeability in Nasal Mucosa and Conjunctiva (animal studies)
Preclinical studies have consistently shown that levocabastine prevents an increase in vascular permeability in both the conjunctiva and nasal mucosa. nih.govelsevierpure.com This effect has been observed in response to challenges with histamine and antigens in the conjunctiva. nih.govelsevierpure.com In the nasal mucosa, levocabastine was effective in preventing increased vascular permeability induced by histamine, substance P, and antigens. nih.govelsevierpure.com
In a comparative study using a guinea pig model, both levocabastine and other active treatments significantly reduced vascular leakage. researchgate.net However, ketotifen demonstrated a more pronounced effect on reducing vascular permeability in both the eyelids and eyeballs of guinea pigs compared to levocabastine. researchgate.net
Preclinical Evaluation in Conjunctival Allergen Challenge Models (e.g., guinea pigs)
Levocabastine has been extensively evaluated in guinea pig models of allergic conjunctivitis. In ovalbumin-sensitized guinea pigs, levocabastine provided noteworthy protection from allergic conjunctivitis and prevented the associated increase in conjunctival VLA-4 expression and eosinophil infiltration. medchemexpress.com Another study involving actively immunized guinea pigs challenged with ovalbumin showed that pre-treatment with levocabastine eye drops significantly reduced the swelling of the eyes and chemosis. unibo.it
Comparative studies within these models have provided insights into its relative efficacy. For instance, olopatadine hydrochloride demonstrated a superior ability to suppress ocular itching and conjunctival hyperemia compared to this compound in a conjunctival allergen challenge model. dovepress.com Similarly, emedastine was found to be more effective in reducing ocular itching. researchgate.net Despite these comparisons, levocabastine has been shown to effectively reduce the number of eosinophils in the conjunctiva of treated animals. nih.gov
Exploratory Pharmacological Actions in Animal Models
Modulation of β-LT Effects on Mouse Behavior
Research in male C57BL/6J mice has indicated that this compound can modulate the behavioral effects of β-Lactotensin (β-LT). medchemexpress.com Specifically, levocabastine was found to block the anti-stress effect of β-LT on mouse behavior. medchemexpress.comniph.go.jp In a hole-board test, which assesses anxiety-like behaviors, levocabastine administered after β-LT blocked the anxiolytic effect of β-LT, leading to a decrease in the number of head-dips. niph.go.jpniph.go.jp
Inhibition of Virus-Induced Airway Hyperresponsiveness in Guinea Pigs
In a study using guinea pigs infected with Parainfluenza-3 (PI-3) virus, this compound demonstrated the ability to inhibit virus-induced airway hyperresponsiveness. medchemexpress.comnih.gov Pretreatment with levocabastine suppressed the influx of broncho-alveolar cells and the increase in albumin content in the lungs of infected animals. nih.gov This suggests a role for histamine H1-receptor antagonism in mitigating the inflammatory response and airway hyperreactivity associated with viral infections. nih.gov
Protective Effects in Organ-Specific Toxicity Models (e.g., cyclophosphamide-induced hepatotoxicity in mice)
Levocabastine has been investigated for its protective effects against cyclophosphamide-induced organ toxicity in Swiss albino mice. In a model of hepatotoxicity, levocabastine was shown to ameliorate liver damage caused by cyclophosphamide. nih.gov The protective mechanism involves the modulation of several signaling pathways, including Nrf2, NF-κB p65, cleaved caspase-3, and TGF-β. nih.gov
Treatment with levocabastine helped to reverse inflammation, apoptosis, fibrosis, and oxidative stress in the liver. nih.gov This was evidenced by the normalization of various biomarkers. For instance, levocabastine treatment led to an increase in the levels of catalase, reduced glutathione (B108866) (GSH), and superoxide (B77818) dismutase (SOD), while decreasing levels of thiobarbituric acid reactive substances (TBARS), nitrite, tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov It also helped to normalize liver enzyme levels such as alkaline phosphatase (ALP), alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and gamma-glutamyl transferase (GGT). nih.gov Immunohistochemical analysis confirmed that levocabastine decreased the expression of cleaved caspase-3 and nuclear factor kappa-B (NF-κB) and increased the expression of nuclear factor erythroid 2-related factor (Nrf2). nih.gov
Furthermore, levocabastine has also demonstrated nephroprotective effects in a model of cyclophosphamide-induced kidney toxicity in mice. researchgate.netnih.gov It was found to reverse oxidative stress, apoptosis, inflammation, and fibrosis in the kidneys. nih.gov
Preclinical Pharmacokinetic Profiles in Animal Species
The pharmacokinetic profile of levocabastine has been characterized in several animal species. Following oral administration, levocabastine demonstrates high bioavailability, estimated to be over 90% in vivo. researchgate.net
In rats, after oral administration of radiolabelled levocabastine, the compound is absorbed, and the majority of the dose is excreted in the urine. e-lactancia.org Studies in pregnant rats indicated that levocabastine readily crosses the placental barrier and is distributed extensively in fetal tissues. scbt.com
In dogs, following oral administration, a significant portion of the dose is also absorbed. nih.gov
While specific kinetic parameters vary between species, the general profile indicates good absorption from the gastrointestinal tract and predominantly renal excretion.
The available preclinical literature does not provide definitive evidence to confirm or deny a significant role of enterohepatic circulation in the excretion of levocabastine metabolites in animal models. While this process, involving the excretion of a drug or its metabolites into the bile and subsequent reabsorption from the intestine, is a known pathway for some antihistamines, specific data for levocabastine is not detailed in the reviewed sources. fda.govdrugbank.com Levocabastine is reported to be mostly unchanged, with only 10 to 20% being metabolized to its acylglucuronide. fda.gov
Non-Clinical Toxicology Assessments
Acute toxicity studies have established the median lethal dose (LD50) of this compound in various animal models and routes of administration. The compound exhibits low acute toxicity via the oral and dermal routes.
Acute Toxicity of this compound in Animal Models
Species | Route of Administration | LD50 |
---|---|---|
Rat | Oral | >2560 mg/kg |
Data sourced from Santa Cruz Biotechnology datasheet. nih.gov
At therapeutic doses, levocabastine is a peripherally acting antihistamine with limited penetration across the blood-brain barrier. nih.gov However, at high doses, central nervous system (CNS) effects can be observed in animal models.
General observations for antihistamines at high doses include CNS depression, which can manifest as drowsiness and incoordination. nih.gov Paradoxical stimulation, characterized by excitement and anxiety, can also occur. nih.gov One non-specific pharmacological effect noted for levocabastine in animal studies is blepharoptosis (drooping of the upper eyelid). nih.gov Furthermore, drug interaction studies suggest that levocabastine may increase the CNS depressant activities of other substances. fda.gov In vivo studies in rats with low doses of levocabastine showed an antagonism of neurotensin-mediated antinociception, while higher doses did not produce this effect.
Reproductive and Developmental Toxicity Studies in Animals
Preclinical studies have been conducted on this compound in various animal models to assess its potential effects on fertility, embryofetal development, and pre- and postnatal development. These studies, primarily in rats and mice, have provided insights into the reproductive and developmental toxicity profile of the compound.
Fertility and Early Embryonic Development
In a study on fertility and early embryonic development in rats, this compound was found to have no adverse effects on fertility. fda.gov
Table 1: this compound Fertility Study in Rats | |
Species | Rat |
Study Type | Fertility and Early Embryonic Development |
Dose | Oral doses up to 20 mg/kg/day |
Findings | No effects on fertility were observed. fda.gov |
Embryofetal Development
Studies investigating the potential for embryofetal toxicity and teratogenicity have been performed in both mice and rats.
In mice, oral administration of this compound was shown to be embryolethal at doses greater than 40 mg/kg/day. sukl.gov.cz Teratogenic effects, specifically the observation of open eyes in fetuses, were also noted at oral doses exceeding 40 mg/kg/day. sukl.gov.cz
In rats, this compound demonstrated embryolethal effects at oral doses greater than 40 mg/kg/day. sukl.gov.cz Teratogenicity was observed at oral doses of 20 mg/kg/day and higher. sukl.gov.cz The fetal malformations identified in rats included polydactyly, hydrocephalus, anophthalmia/microphthalmia, hydronephrosis, and arthrogryposis. sukl.gov.cz Further studies in rats confirmed teratogenic effects, such as polydactyly, at doses of 16,500 times the maximum recommended human ocular dose. fda.gov At 66,000 times the maximum recommended human ocular dose, a combination of teratogenicity (including polydactyly, hydrocephaly, and brachygnathia), embryotoxicity, and maternal toxicity was observed. fda.gov
Table 2: this compound Embryofetal Development Toxicity Studies | |
Species | Dose (Oral) |
Mouse | > 40 mg/kg/day |
> 40 mg/kg/day | |
Rat | > 40 mg/kg/day |
≥ 20 mg/kg/day | |
16,500x MROHD | |
66,000x MROHD | |
*Maximum Recommended Human Ocular Dose |
Pre- and Postnatal Development
A Segment III study, which evaluates pre- and postnatal development, was conducted in rats. In this study, the No-Observed-Adverse-Effect Level (NOAEL) for maternal toxicity was determined to be 20 mg/kg/day. For reproduction of the parent generation (F0), the No-Observed-Effect Level (NOEL) was 30 mg/kg/day, as no adverse effects were seen on their reproductive capabilities. The NOAEL for the viability and growth of the offspring (F1 generation) was established at 5 mg/kg/day. fda.gov
Table 3: this compound Pre- and Postnatal Development Study in Rats | |
Species | Rat |
Study Type | Segment III (Pre- and Postnatal Development) |
Maternal Toxicity NOAEL | 20 mg/kg/day fda.gov |
F0 Reproduction NOEL | 30 mg/kg/day fda.gov |
F1 Offspring Viability and Growth NOAEL | 5 mg/kg/day fda.gov |
Structure Activity Relationship Sar and Molecular Design
Elucidation of Key Structural Features for H1 Receptor Affinity
The high affinity of levocabastine (B1674950) for the histamine (B1213489) H1 receptor is a result of its specific three-dimensional structure and the presence of several critical pharmacophoric elements. As a second-generation antihistamine, it belongs to the piperidine (B6355638) class. smpdb.canih.gov The general structure-activity relationship (SAR) for classical H1-antagonists dictates the presence of two aryl groups, a flexible connecting moiety, and a terminal tertiary amine, which is protonated at physiological pH. ramauniversity.ac.in Levocabastine conforms to and refines this model.
Key structural features contributing to its high H1 receptor affinity include:
Piperidine Scaffold : The central piperidine ring acts as a core scaffold, correctly orienting the crucial substituent groups for optimal interaction with the receptor binding pocket. smpdb.ca
Diaryl System : The molecule possesses a 4-fluorophenyl group and a phenyl group. These aromatic rings are critical for binding, likely through van der Waals and π-π stacking interactions within a hydrophobic pocket of the H1 receptor. ramauniversity.ac.innih.gov The distance between this diaryl system and the terminal nitrogen is a crucial parameter for H1-antagonists. ramauniversity.ac.in
Basic Terminal Amine : The tertiary amine within the piperidine ring is essential for activity. ramauniversity.ac.in It acts as a basic center that is protonated under physiological conditions, forming a key ionic bond with an acidic amino acid residue, such as Asp107 in transmembrane helix 3, within the H1 receptor.
Cyano Group : A distinctive feature of levocabastine is the 4-cyano substituent on the cyclohexyl ring. e-lactancia.org This electron-withdrawing nitrile group is a polar moiety that likely engages in strong dipole-dipole interactions or hydrogen bonding within the receptor site, contributing significantly to binding affinity. nih.gov While the precise interaction is not fully elucidated, its presence is vital for potency. nih.gov
Stereochemistry : Levocabastine has a specific stereochemical configuration: (-)-[3S-[1(cis), 3α, 4β]]. e-lactancia.org This precise spatial arrangement is paramount for its high stereoselectivity and affinity for the H1 receptor, as it ensures a complementary fit to the chiral binding site.
The binding affinity of levocabastine and related second-generation antihistamines for the human H1 receptor has been quantified in various studies, highlighting its potent interaction.
Table 1: H1 Receptor Binding Affinities (Ki) of Select Antihistamines This table is interactive. You can sort and filter the data.
Compound | H1 Receptor Affinity (Ki) in nM | Source |
---|---|---|
Levocabastine | 19 | semanticscholar.org |
Levocetirizine (B1674955) | 3 | researchgate.net |
Cetirizine | 6 | researchgate.net |
Desloratadine | 3.0 | semanticscholar.org |
Olopatadine (B1677272) | 34 | semanticscholar.org |
Fexofenadine | 218 | semanticscholar.org |
Analysis of Structure-Kinetic Relationships at Histamine H1 Receptors
Beyond simple binding affinity (a thermodynamic parameter), the kinetic aspects of the drug-receptor interaction, such as association and dissociation rates, are crucial for determining the duration of action. Levocabastine and its analogues exhibit favorable structure-kinetic relationships (SKR), characterized by a rapid onset of action and a long residence time at the H1 receptor. scbt.comresearchgate.net
A long residence time is often associated with a "pseudo-irreversible" antagonism, where the drug dissociates from the receptor so slowly that its effect persists long after the plasma concentration has decreased. researchgate.net This is a hallmark of levocabastine's pharmacological profile.
Studies on the closely related compound levocetirizine, which shares the core structure but features a carboxylic acid instead of a nitrile group, provide significant insight into the SKR.
Role of the Polar Group : The polar functional group on the piperidine ring is a primary determinant of the dissociation kinetics. For levocetirizine, the carboxylic acid function is responsible for its exceptionally long dissociation half-time of 142 minutes. researchgate.net This suggests a strong, stable interaction with the receptor.
Impact of Functional Group Modification : When this carboxylic acid is replaced with a hydroxyl or methyl ester group, the dissociation half-times decrease dramatically to 31 minutes and 7 minutes, respectively. This demonstrates the critical role of this specific interaction in prolonging receptor occupancy. researchgate.net
Receptor Interaction Site : Site-directed mutagenesis studies have identified specific amino acid residues in the H1 receptor that are crucial for these kinetic properties. Mutation of Lys(191) to alanine (B10760859) in the receptor significantly reduced the dissociation half-time of levocetirizine from 142 to just 13 minutes, confirming that an interaction between the drug's polar group and this lysine (B10760008) residue is key to its long residence time. researchgate.net
These findings suggest that levocabastine's nitrile group likely engages in a similarly strong and stable interaction within the H1 receptor binding site, contributing to its swift receptor occupancy and sustained action. scbt.com
Advanced Analytical Methodologies for Levocabastine Hydrochloride
Chromatographic Techniques for Quantification and Impurity Profiling
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the pharmaceutical industry for separating, identifying, and quantifying components in a mixture. For levocabastine (B1674950) hydrochloride, specific HPLC techniques have been tailored to ensure accurate analysis.
Ion-Pair High-Performance Liquid Chromatography (HPLC) Development
Ion-pair HPLC is a variation of reverse-phase HPLC that is particularly useful for the separation of ionic and highly polar compounds like levocabastine hydrochloride, which may otherwise have poor retention on standard C18 columns. nih.gov This technique involves the addition of an ion-pairing agent to the mobile phase. nih.govnih.gov This agent, which has a charge opposite to that of the analyte, forms a neutral ion pair with the analyte, thereby increasing its hydrophobicity and retention on the non-polar stationary phase.
For the analysis of this compound, an ion-pair HPLC method has been established for the determination of the drug and its related substances. researchgate.net One such method utilizes a Shimadzu ODS column (150 mm × 4.6 mm) at a temperature of 25°C. researchgate.net The mobile phase consists of a mixture of acetonitrile (B52724) and a solution of tetrabutylammonium (B224687) hydrogen sulfate, an ion-pairing agent. researchgate.net Detection is typically carried out using a UV detector at a wavelength of 220 nm. researchgate.net Another developed stability-indicating RP-HPLC method used a Thermo Hypersil CPS (CN column) with a mobile phase of ethanol (B145695) and ammonium (B1175870) acetate (B1210297) buffer (pH 3.0). core.ac.ukresearchgate.net
Method Validation for Sensitivity, Reliability, and Accuracy
Validation is a critical process to ensure that an analytical method is suitable for its intended purpose. researchgate.net For this compound, HPLC methods have been validated according to the International Conference on Harmonisation (ICH) guidelines, which include parameters such as accuracy, precision, specificity, linearity, range, and robustness. core.ac.ukresearchgate.net
A developed stability-indicating RP-HPLC assay method demonstrated linearity for levocabastine HCl in the concentration range of 50 to 200 μg/mL with a high correlation coefficient (R² > 0.999). core.ac.ukresearchgate.net The accuracy of the method was confirmed by a mean recovery of 100.11%. core.ac.ukresearchgate.netarabjchem.org The precision of the method was also found to be satisfactory. core.ac.ukresearchgate.netarabjchem.org The detection limit (DL) and quantitation limit (QL) for this method were determined to be 0.9 μg/mL and 3 μg/mL, respectively, indicating good sensitivity. core.ac.ukresearchgate.netarabjchem.org Another ion-pair HPLC method showed linearity over a range of 0.524 to 20.96 μg for this compound with a correlation coefficient of 0.9999. researchgate.net The average recoveries for this compound and its related substances were found to be between 98.9% and 99.9%, with a relative standard deviation (RSD) for precision between 0.16% and 0.31%. researchgate.net These validation results confirm that the developed methods are sensitive, reliable, and accurate for the quality control of this compound. researchgate.net
Table 1: Validation Parameters for a Stability-Indicating RP-HPLC Method for Levocabastine HCl
Parameter | Result |
---|---|
Linearity Range | 50 - 200 μg/mL |
Correlation Coefficient (R²) | > 0.999 |
Mean Recovery | 100.11% |
Detection Limit (DL) | 0.9 μg/mL |
Determination of Levocabastine and Related Substances/Impurities
During the synthesis and storage of this compound, impurities and related substances can form, which may affect the drug's safety and efficacy. clearsynth.com Therefore, analytical methods must be capable of separating and quantifying these substances. Stability-indicating HPLC methods are designed to separate the drug from its degradation products formed under various stress conditions such as acid and alkali hydrolysis, oxidation, photolysis, and heat. core.ac.ukarabjchem.org
In one study, forced degradation of this compound showed significant degradation under oxidative, alkaline hydrolysis, and thermal conditions. arabjchem.org The developed HPLC method was able to resolve the levocabastine peak from the peaks of the degradation products, with peak purity results greater than 0.990, confirming the method's specificity and stability-indicating power. arabjchem.org An ion-pair HPLC method was also successful in determining levocabastine and three of its impurities (A, B, and C), with good linearity and detection limits for each impurity. researchgate.net
Table 2: Linearity and Detection Limits for Levocabastine and its Impurities by Ion-Pair HPLC
Compound | Linearity Range | Correlation Coefficient (r) | Detection Limit (ng) |
---|---|---|---|
This compound | 0.524 - 20.96 μg | 0.9999 | 1.896 |
Impurity A | 9.64 - 192.8 ng | 0.9998 | 1.928 |
Impurity B | 10.32 - 206.4 ng | 0.9996 | 2.064 |
Spectroscopic Characterization
Spectroscopic techniques are invaluable for the structural elucidation and identification of pharmaceutical compounds. Fourier-Transform Infrared (FTIR) and Ultraviolet (UV) spectroscopy are commonly used to characterize this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy Applications
FTIR spectroscopy is a powerful analytical technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. wikipedia.org The FTIR spectrum of a compound provides a unique "fingerprint" that can be used for identification. For this compound, FTIR is used to confirm the presence of its characteristic functional groups and to assess potential interactions between the drug and excipients in a formulation. actascientific.comresearchgate.net
Studies have shown that the FTIR spectra of pure this compound and its mixtures with various excipients indicated no significant interactions, as the characteristic group frequencies of the pure drug were retained in the mixtures. actascientific.comresearchgate.net This is crucial for ensuring the stability and integrity of the drug in its final dosage form. The technique offers a non-destructive and rapid method for the qualitative analysis of this compound. ijpsonline.com
Ultraviolet (UV) Spectroscopy Applications
UV spectroscopy measures the absorption of ultraviolet light by a substance, which is useful for quantitative analysis and for providing some structural information. ijpsjournal.com this compound exhibits a maximum absorbance (λmax) in the UV region, which can be used for its quantification.
In one study, a calibration curve for this compound in ethanol was prepared and analyzed in the UV range, with a maximum wavelength of 262 nm. actascientific.comresearchgate.net Another source reports a λmax of 261 nm. caymanchem.com The development of UV spectroscopic methods is often a preliminary step in the development of more complex analytical procedures like HPLC, where the UV detector is set to the λmax of the analyte for maximum sensitivity. UV spectroscopy provides a simple and cost-effective method for the routine analysis of this compound.
Pharmaceutical Formulation Science and Drug Delivery Systems Non Clinical Focus
Development of Ophthalmic Suspension Formulations
The formulation of levocabastine (B1674950) hydrochloride as an ophthalmic suspension presents several challenges, primarily related to ensuring drug penetration through the cornea and maintaining the physical stability of the suspension.
Strategies for Enhanced Corneal Penetration
The cornea presents a significant barrier to drug absorption. For a drug to be effective, it must penetrate this barrier to reach the underlying tissues. Research has focused on various strategies to enhance the corneal penetration of levocabastine hydrochloride. One primary objective in the development of ophthalmic suspensions is to improve corneal penetration to achieve therapeutic efficiency. actascientific.comactascientific.com
Key strategies for enhancing corneal penetration include:
Prolonging Corneal Contact Time: Bioadhesive polymers can be incorporated into formulations to increase the residence time of the drug on the ocular surface. researchgate.netnih.gov This extended contact allows more time for the drug to partition into the cornea.
Use of Penetration Enhancers: Certain excipients can transiently alter the permeability of the corneal epithelium, facilitating drug entry. nih.gov Examples of commonly used penetration enhancers include chelating agents like ethylenediaminetetraacetic acid (EDTA) and preservatives such as benzalkonium chloride. nih.gov These agents can disrupt the tight junctions between corneal epithelial cells or alter the lipid components of the cell membranes. researchgate.net
Colloidal Drug Delivery Systems: Advanced formulation approaches such as nano- and micro-particles, liposomes, and microemulsions are being explored to improve drug delivery. nih.govijpsjournal.com These systems can encapsulate the drug and facilitate its transport across the corneal barrier.
A study aimed at developing an ophthalmic suspension of this compound specifically sought to improve corneal penetration. actascientific.com While detailed in vivo penetration data from this particular study is not provided, the formulation was designed with this goal in mind.
Role of Polymeric Excipients (e.g., HPMC 2906) in Suspension Stability
The physical stability of an ophthalmic suspension is paramount. The suspended particles must remain uniformly dispersed with gentle shaking to ensure consistent dosing. Polymeric excipients play a crucial role in achieving this stability. Hydroxypropyl Methylcellulose (HPMC), particularly grades like HPMC 2906, is a widely used polymer in ophthalmic suspensions. actascientific.comdrugbank.com
The functions of HPMC 2906 in this compound suspensions include:
Viscosity Modification: HPMC increases the viscosity of the formulation, which slows down the sedimentation rate of the suspended drug particles. researchgate.netnih.gov A study on this compound suspensions investigated the impact of varying concentrations of HPMC 2906 on the viscosity of the formulations. actascientific.com
Suspending Agent: By forming a structured vehicle, HPMC helps to keep the drug particles suspended. nih.gov Higher viscosity grades of HPMC are often used for this purpose. nih.gov
Bioadhesion: HPMC possesses bioadhesive properties, which can enhance the contact time of the formulation with the mucous membrane of the eye. drugbank.comnih.gov This is attributed to the hydroxyl groups in the HPMC molecule that can form hydrogen bonds. nih.gov
In one study, various trial batches of this compound ophthalmic suspension were formulated with different concentrations of HPMC 2906, ranging from 0.10% to 0.40%, to optimize the formulation. actascientific.comresearchgate.net The stability of these formulations was assessed under different conditions, confirming that formulations remained more stable at ambient temperature (25°C) and relative humidity (40%). actascientific.comactascientific.com
Physicochemical Characterization of Formulations
Thorough physicochemical characterization is essential to ensure the quality, safety, and efficacy of ophthalmic suspensions. This includes optimizing the pH for ocular comfort, controlling particle size to prevent irritation, and managing osmolality to maintain the health of the ocular surface.
pH Optimization for Ocular Compatibility
The pH of an ophthalmic formulation is a critical parameter that can affect both the stability of the drug and the comfort of the patient. The physiological pH of tear fluid is approximately 7.4. nih.gov Formulations with a pH outside the acceptable range can cause ocular irritation.
For this compound ophthalmic suspensions, the pH is typically adjusted to a range of 6.0 to 8.0. actascientific.comactascientific.comrxlist.com This range is considered satisfactory to prevent irritation upon administration. actascientific.comactascientific.com In a study developing various formulations, the pH of all batches was found to be within this acceptable range. actascientific.com The pH is often adjusted using agents like sodium hydroxide (B78521) or hydrochloric acid. actascientific.com
Particle Size Distribution and Surface Morphology Analysis
The particle size of the suspended drug is a critical quality attribute for ophthalmic suspensions. Large particles can cause a gritty sensation and irritation to the eye. Therefore, it is essential to control the particle size distribution.
Particle Size: For ophthalmic suspensions, the particle size should ideally be less than 10 micrometers. researchgate.net In a study of this compound suspensions, the particle size distribution of the drug sample was analyzed, and it was found that in the optimized batch (Batch 6), the particle size was not more than 10 microns. researchgate.net Analysis of this batch showed particle sizes at d(0.1) of 0.889 nm, d(0.5) of 2.534 nm, and d(0.9) of 7.454 nm. researchgate.net
Surface Morphology: Analysis of the formulations has shown ideal surface morphology, indicating that the particles are well-formed and suitable for ophthalmic administration. actascientific.comactascientific.com
The particle size distribution is a key parameter that influences the physicochemical behavior of the formulation, including its saturation solubility and dissolution velocity. thepharmajournal.com
Osmolality Considerations and Impact on Ocular Surface (e.g., hyperosmolar formulations)
Osmolality is a measure of the solute concentration in a solution and is a critical factor for ocular tolerability. The normal osmolality of human tears is approximately 300 mOsm/kg. nih.gov Ophthalmic solutions are ideally isotonic with tears to avoid discomfort and damage to the ocular surface.
Studies have shown that the osmolality for formulated this compound suspensions can be within the range of 250-500 mOsm/kg. actascientific.comactascientific.comresearchgate.net However, some commercially available this compound ophthalmic suspensions have been found to be significantly hyperosmolar. One in vitro study reported a hyperosmolar value of 1038 mOsm/L for a 0.05% this compound ophthalmic suspension. nih.govresearchgate.net
Hyperosmolar formulations can have a negative impact on the ocular surface. They can alter tear osmolarity, leading to discomfort, inflammation, and potential damage to the ocular surface. researchgate.net In vivo studies in mice have demonstrated that hyperosmolarity can stimulate the expression and production of inflammatory mediators. nih.gov Antiallergic eye drops that are not well-formulated to maintain ocular surface homeostasis can disrupt the tear film and may exacerbate dry eye disease in susceptible patients. nih.gov
Parameter | Finding/Observation | Source(s) |
HPMC 2906 Concentration | Varied from 0.10% to 0.40% in trial formulations to optimize viscosity and stability. | actascientific.comresearchgate.net |
Optimized pH Range | Formulations were adjusted to a pH between 6.0 and 8.0 for ocular compatibility. | actascientific.comactascientific.comrxlist.com |
Particle Size (Optimized Batch) | d(0.1): 0.889 nm, d(0.5): 2.534 nm, d(0.9): 7.454 nm; ensuring particles are under 10 microns. | researchgate.net |
Formulation Osmolality | Generally aimed for a range of 250-500 mOsm/kg in developmental studies. | actascientific.comactascientific.comresearchgate.net |
Commercial Formulation Osmolality | A 0.05% this compound suspension was found to have a hyperosmolar value of 1038 mOsm/L. | nih.govresearchgate.net |
Formulation Stability Studies
The stability of a pharmaceutical formulation is critical to ensure its safety and efficacy throughout its shelf life. google.com This involves assessing how the quality of the drug product changes over time under the influence of environmental factors like temperature and humidity. europa.eu
Assessment of Stability Under Various Environmental Conditions (e.g., temperature, humidity)
The stability of this compound ophthalmic suspensions has been evaluated under different environmental conditions as per the International Council for Harmonisation (ICH) guidelines. actascientific.comresearchgate.net One study confirmed that formulations of this compound ophthalmic suspension were more stable at ambient temperature (25°C) and 40% relative humidity compared to other stability conditions. actascientific.comactascientific.com Stress testing, which includes exposure to acid, alkali, water, oxidation, photolysis, and heat, has been used to assess the stability of this compound. core.ac.uk The degradation products from these stress conditions did not interfere with the detection of the active pharmaceutical ingredient (API), indicating the stability of the method for quality control. core.ac.uk
A formulation is generally considered stable if the active ingredient retains its physical, chemical, and biological properties for a specified period. For this compound, chemical stability is often defined as the active ingredient content remaining at about 90% of the initial amount. google.com Physical stability involves maintaining characteristics such as color, clarity, and the absence of precipitation. google.com
Below is a table summarizing the stability testing conditions for a this compound formulation.
Stability Condition | Temperature | Relative Humidity | Duration |
Accelerated | 40°C ± 2°C | NMT 25% RH | 6 months |
Ambient | 25°C ± 2°C | 40% RH | 6 months |
This table is based on data from a study on the formulation development of this compound ophthalmic suspension. actascientific.comresearchgate.net
Excipient-Drug Interactions
The interaction between an active pharmaceutical ingredient (API) and excipients is a crucial aspect of formulation development. amazonaws.comijbpas.com These interactions can be physical or chemical and may affect the bioavailability and stability of the drug. amazonaws.com
Evaluation of Potential Interactions Using Spectroscopic Methods (e.g., FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is a common technique used to assess the compatibility between a drug and the excipients in a formulation. conicet.gov.ar In the case of this compound ophthalmic suspensions, FTIR has been used to investigate potential interactions. actascientific.comactascientific.com Studies have shown no significant interactions between this compound and various excipients, as the characteristic spectral peaks of the pure drug were present in the combined spectra with the excipients. actascientific.comactascientific.com This indicates good compatibility between the drug and the selected excipients. actascientific.com
The compatibility study is a critical preformulation step to ensure the stability of the final product. amazonaws.com The absence of interaction, as confirmed by FTIR, suggests that the chosen excipients are unlikely to cause degradation of the this compound. actascientific.comactascientific.com
Preservative Effects on Ocular Cells in vitro and in Animal Models
Preservatives are essential components in multi-dose ophthalmic formulations to prevent microbial contamination. plos.org However, they can also have cytotoxic effects on ocular surface cells. dntb.gov.uaresearchgate.net
Benzalkonium Chloride (BAK) Impact on Corneal and Conjunctival Epithelial Cells
Benzalkonium chloride (BAK) is a widely used preservative in ophthalmic preparations, including some levocabastine eye drops. reviewofoptometry.comgoogle.com However, numerous studies have highlighted its potential for ocular surface toxicity. dntb.gov.uaresearchgate.net
Research has shown that BAK can induce cytotoxic damage to both corneal and conjunctival epithelial cells. dntb.gov.ua In vitro studies on human corneal epithelial cells have demonstrated that BAK-preserved anti-allergic formulations, including those with levocabastine, can significantly reduce cell viability. nih.govnih.gov The toxicity is often dependent on the concentration of BAK. nih.gov For instance, a levocabastine formulation containing 0.015% BAK showed higher toxicity compared to other anti-allergic eye drops with lower BAK concentrations. nih.gov
BAK's adverse effects are not limited to cell viability. It has been shown to induce apoptosis (programmed cell death), disrupt the corneal epithelial barrier function, and cause inflammation. researchgate.netnih.gov In a 3D-reconstituted human corneal epithelial model, treatment with a BAK-containing levocabastine formulation led to a significant decrease in cell viability and an increase in apoptosis. nih.gov Furthermore, it was observed to inhibit cell proliferation, as indicated by the absence of Ki67 positive cells. nih.gov
The impact of BAK on the ocular surface is a significant consideration in the formulation of ophthalmic products. While necessary for preserving sterility, its concentration must be carefully optimized to minimize potential harm to the patient. google.com
The following table summarizes the effect of a BAK-preserved levocabastine formulation on corneal epithelial cell viability.
Treatment | BAK Concentration | Cell Viability (24h) | Cell Viability (24h + 24h recovery) |
Levocabastine [LEVO-BAC(+)] | 0.015% | 46.3% | 44.3% |
This data is from a study comparing the effects of various anti-allergic eye drops on a 3D-reconstituted corneal epithelial model. nih.gov
Q & A
Q. How to align preclinical studies with ARRIVE 2.0 guidelines for ethical reporting?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.